Benzyl (S)-1-amino-6-azaspiro[2.5]octane-6-carboxylate
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Overview
Description
Benzyl (S)-1-amino-6-azaspiro[2.5]octane-6-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by its azaspiro framework, which consists of a nitrogen atom incorporated into a spirocyclic system. The presence of both amino and carboxylate functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-1-amino-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the use of cyclohexylamine and lithium perchlorate in acetonitrile, followed by stirring at elevated temperatures . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, with careful control of reaction parameters to maintain consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-1-amino-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl (S)-1-amino-6-azaspiro[2.5]octane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Benzyl (S)-1-amino-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- Benzyl 6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
Benzyl (S)-1-amino-6-azaspiro[2.5]octane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H20N2O2 |
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Molecular Weight |
260.33 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c16-13-10-15(13)6-8-17(9-7-15)14(18)19-11-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2/t13-/m0/s1 |
InChI Key |
MAIUNOFRWGGGQG-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CN(CCC12C[C@@H]2N)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCC12CC2N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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